Naphthofurans
Naphthofurans are a class of organic compounds featuring a furan ring fused to a benzene ring, resulting in a unique molecular structure with distinctive chemical and physical properties. These compounds exhibit a wide range of applications due to their structural diversity and reactivity. Naphtho[f]furan derivatives are often utilized as intermediates or building blocks for synthesizing various organic materials, including pharmaceuticals, dyes, and agrochemicals. Their furan ring provides unique electron-donating and accepting properties that can influence the electronic structure of the molecule, making them valuable in the design of new functional materials. The synthesis of naphthofurans can be achieved through a variety of methods, such as condensation reactions, electrophilic aromatic substitution, or radical coupling reactions, depending on the desired product and reaction conditions. Their potential applications span from dye production to catalysis, highlighting their importance in modern chemical research and industry.

構造 | 化学名 | CAS | MF |
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LtaS-IN-1 | 877950-01-1 | C24H17N3O5 |
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Ambroxide | 6790-58-5 | C16H28O |
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α-Apo-oxytetracycline | 18695-01-7 | C22H22N2O8 |
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4-hydroxynaphtho[2,3-b]furan-8(5H)-one | 1415562-40-1 | C12H8O3 |
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Bisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9-ol,1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl- | 116360-82-8 | C20H28O4 |
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jolkinolide A | 37905-07-0 | C20H26O3 |
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Naphtho[2,1-b]furan,dodecahydro-3a,6,6,9a-tetramethyl- | 3738-00-9 | C16H28O |
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Benzo[b]naphtho[2,1-d]furan | 239-30-5 | C16H10O |
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methyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho1,2-bfuran-3-carboxylate | 421580-07-6 | C23H21NO5S |
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Cafestol | 469-83-0 | C20H28O3 |
関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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